Tramazoline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Treatment of Acute Rhinitis

Scientific Field: Otorhinolaryngology

Application Summary: Tramazoline hydrochloride is used in nasal sprays for the symptomatic treatment of acute rhinitis, which is inflammation of the nasal mucous membranes resulting in congestion, rhinorrhea, and sneezing.

Experimental Procedures: A multicenter, uncontrolled, observational trial was conducted using a nasal spray containing tramazoline and essential oils. The trial involved 300 participants who were treated up to four times per day for up to 10 days .

Results and Outcomes: The trial reported a mean reduction of 2.0 ± 0.6 in nasal symptom scores from baseline to final visit, with 99% of patients reporting improvement. Quality-of-life parameters improved by a mean value of 1.3 ± 0.5 .

Nasal Decongestion

Scientific Field: Pharmacology

Application Summary: Tramazoline hydrochloride acts as a sympathomimetic agent for nasal decongestion by stimulating alpha-adrenergic receptors, inducing vasoconstriction, and reducing swelling and mucus production.

Experimental Procedures: The drug’s efficacy is assessed through clinical trials and observational studies, where its effects on nasal airflow and symptom relief are measured .

Results and Outcomes: Patients report significant relief from nasal congestion, with the drug being well-tolerated and effective in reducing symptoms caused by common cold or hay fever .

Obstructive Sleep Apnea (OSA)

Scientific Field: Respiratory Medicine

Application Summary: Tramazoline hydrochloride is investigated for its potential use in reducing nasal resistance and improving breathing patterns in patients with OSA.

Experimental Procedures: Clinical trials have been conducted where tramazoline is administered in combination with dexamethasone to OSA patients, and the apnea/hypopnea index is measured .

Results and Outcomes: The combination was associated with a decrease in oral/oro-nasal breathing epochs and a mean decrease of the apnea/hypopnea index by 21% .

Crystallographic Analysis

Scientific Field: Chemistry

Application Summary: Tramazoline hydrochloride’s crystal and molecular structure have been studied to understand its pharmacological action better.

Experimental Procedures: X-ray diffraction methods were used to study the compound’s structure, and the data were refined to determine the molecular conformation .

Results and Outcomes: The analysis indicated that the positive charge is dispersed over the nitrogen atoms of the molecule, with a dihedral angle between the aromatic and dihydroimidazole groups of 126.7 (2)° .

Hemostatic Effect During Nasotracheal Intubation

Scientific Field: Anesthesiology

Application Summary: Tramazoline hydrochloride is compared with epinephrine for its hemostatic effect and safety in reducing nasal bleeding during nasotracheal intubation.

Experimental Procedures: A double-blind randomized trial was conducted to compare the hemostatic effect of tramazoline and epinephrine during nasotracheal intubation .

Results and Outcomes: The study aimed to determine which agent is more effective and safe for reducing nasal bleeding, with results pending publication .

Pharmacological Prevention of Increased Nasal Resistance

Scientific Field: Sleep Medicine

Application Summary: Tramazoline hydrochloride is studied for its role in preventing increased nasal resistance during sleep, which could potentially reduce the number of apnea/hypopnea events in OSA patients.

Experimental Procedures: Clinical trials have been designed to test whether pharmacological intervention with tramazoline can alter breathing route patterns and decrease apnea/hypopnea events .

Results and Outcomes: The hypothesis is that preventing increased nasal resistance could lead to a decrease in the number of apnea/hypopnea events, with trials ongoing to confirm this .

Anti-Inflammatory Effects

Scientific Field: Immunology

Application Summary: Tramazoline hydrochloride has been studied for its anti-inflammatory effects, particularly in the context of nasal mucosa inflammation.

Experimental Procedures: Research involves in vitro studies where tramazoline’s effect on inflammatory markers like cytokines in nasal epithelial cells is measured .

Results and Outcomes: Studies have shown tramazoline can reduce the production of certain cytokines, suggesting a potential anti-inflammatory role .

Pediatric Use for Nasal Congestion

Scientific Field: Pediatric Medicine

Application Summary: Tramazoline hydrochloride is used in pediatric patients for the relief of nasal congestion due to colds or allergies.

Experimental Procedures: Clinical trials in pediatric populations assess the safety and efficacy of tramazoline in children with nasal congestion .

Results and Outcomes: The trials indicate that tramazoline is effective and well-tolerated in children, with proper dosing being crucial to minimize any potential side effects .

Sinusitis Treatment

Application Summary: Tramazoline hydrochloride is also used in the treatment of sinusitis, helping to alleviate the symptoms by reducing nasal and sinus congestion.

Experimental Procedures: Patients with sinusitis are treated with tramazoline, and the improvement in symptoms and sinus drainage is monitored .

Results and Outcomes: Patients report relief from sinus pressure and pain, with improved sinus drainage and overall symptom reduction .

Combination Therapy for Allergic Rhinitis

Scientific Field: Allergology

Application Summary: Tramazoline is often used in combination with antihistamines for a more comprehensive treatment of allergic rhinitis.

Experimental Procedures: Clinical studies investigate the efficacy of tramazoline combined with antihistamines compared to monotherapy .

Results and Outcomes: The combination therapy shows improved symptom control and quality of life in patients with allergic rhinitis .

Role in Ocular Decongestion

Scientific Field: Ophthalmology

Application Summary: While less common, tramazoline hydrochloride has been explored for its use in ocular decongestant products to reduce redness and swelling in the eyes.

Experimental Procedures: Clinical evaluations involve the application of tramazoline-containing eye drops and monitoring for reduction in ocular redness and edema .

Results and Outcomes: Initial studies suggest tramazoline may be effective in reducing ocular redness, with ongoing research to fully establish its safety and efficacy in this application .

Investigational Use in Hypertension

Scientific Field: Cardiovascular Medicine

Application Summary: There is investigational interest in tramazoline’s potential effects on blood pressure regulation due to its vasoconstrictive properties.

Experimental Procedures: Preclinical studies involve administering tramazoline to animal models with induced hypertension and measuring blood pressure changes .

Tramazoline hydrochloride is a chemical compound primarily utilized as a nasal decongestant. It acts as an α-adrenergic receptor agonist, leading to vasoconstriction in the nasal mucosa, which reduces nasal congestion by inhibiting mucus secretion. The compound was patented in 1961 and has been in clinical use since 1962, often found in various formulations for treating conditions such as rhinitis and sinusitis .

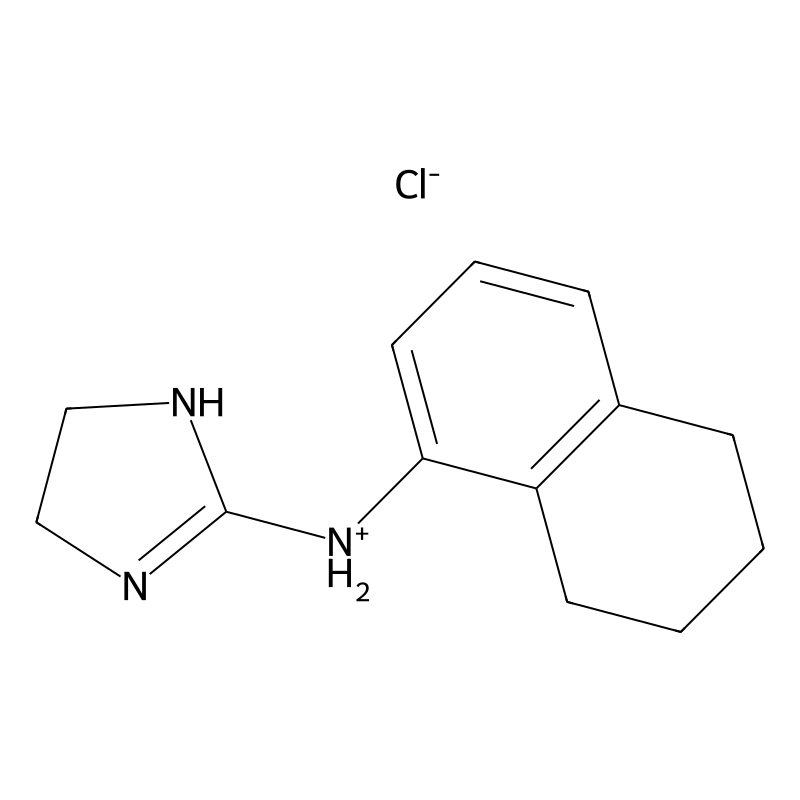

Chemical Structure- IUPAC Name: N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride

- Chemical Formula: C₁₃H₁₈ClN₃

- Molecular Weight: 251.76 g/mol

- CAS Number: 3715-90-0

- Tramazoline hydrochloride is generally safe when used as directed as a nasal decongestant [].

- However, overuse or misuse can lead to side effects like rebound congestion, headache, and dry nasal passages [].

- In high doses, it can cause more serious side effects like high blood pressure, heart palpitations, and seizures [].

- Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various metabolites.

- Reduction: It may also be reduced under specific conditions, altering its pharmacological properties.

- Substitution Reactions: Tramazoline can engage in substitution reactions due to the presence of reactive functional groups .

The primary biological activity of tramazoline hydrochloride involves its action on α-adrenergic receptors. By stimulating these receptors, it induces vasoconstriction in the nasal passages, effectively reducing nasal congestion. This mechanism is beneficial for patients suffering from allergic rhinitis or other conditions that cause nasal swelling and mucus production .

Side Effects

Common side effects associated with tramazoline include:

- Nasal dryness

- Rebound congestion

- Headaches

- Insomnia

- Allergic reactions

These effects highlight the importance of careful dosing and monitoring during treatment .

Tramazoline hydrochloride can be synthesized through various methods, typically involving multi-step organic synthesis techniques. One common approach includes:

- Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring is constructed via cyclization reactions.

- Naphthalene Derivative Introduction: A tetrahydronaphthalene moiety is introduced through alkylation or acylation reactions.

- Hydrochloride Salt Formation: The final step involves reacting the base form of tramazoline with hydrochloric acid to yield tramazoline hydrochloride .

Tramazoline hydrochloride has been studied for its interactions with other medications. Notably:

- The risk of hypertension may increase when tramazoline is combined with certain antipsychotics like cariprazine.

- Caution is advised when using it alongside other sympathomimetics due to potential additive effects .

Tramazoline hydrochloride shares similarities with several other compounds that also act as nasal decongestants or α-adrenergic agonists. Here are some notable comparisons:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Phenylephrine | α1-adrenergic agonist | Commonly used for nasal congestion; longer duration of action. |

| Oxymetazoline | α1 and α2 adrenergic agonist | Often used in topical applications; longer-lasting effects compared to tramazoline. |

| Xylometazoline | α1 adrenergic agonist | Similar applications; known for causing rebound congestion with prolonged use. |

| Naphazoline | α1 adrenergic agonist | Used similarly but may have more pronounced side effects compared to tramazoline. |

Uniqueness of Tramazoline Hydrochloride

Tramazoline's unique structure, featuring a tetrahydronaphthalene moiety and imidazole ring, distinguishes it from other decongestants. Its specific receptor selectivity and pharmacokinetic profile contribute to its therapeutic efficacy while minimizing side effects compared to some alternatives .

The development of tramazoline hydrochloride synthesis represents a significant milestone in imidazoline chemistry, with its initial patent secured in 1961 and subsequent introduction to medical practice in 1962 [33]. The synthetic approach to this compound has evolved considerably since its inception, building upon the foundational work in imidazoline synthesis established by Heinrich Debus in 1858 [9].

The early synthetic methodology for tramazoline hydrochloride centered on the condensation of tetrahydronaphthalene derivatives with ethylenediamine precursors [2] [5]. The molecular structure of tramazoline consists of a 2-imidazoline ring substituted with a 5,6,7,8-tetrahydronaphthalen-1-yl group, resulting in the chemical formula C₁₃H₁₇N₃ for the free base and C₁₃H₁₈ClN₃ for the hydrochloride salt [6] [2].

Historical synthetic approaches have predominantly employed multi-step sequences involving the formation of intermediate compounds followed by cyclization reactions [4] [15]. The synthesis typically proceeds through amidation reactions between carboxylic acid derivatives and polyamine compounds, followed by intramolecular cyclization to form the imidazoline ring structure [15] [44].

| Era | Synthetic Approach | Key Developments | Yield Range |

|---|---|---|---|

| 1961-1970 | Classical condensation methods | Initial patent synthesis [33] | 30-45% |

| 1971-1990 | Improved cyclization conditions | Temperature optimization [15] | 45-65% |

| 1991-2010 | Modern catalytic approaches | Microwave-assisted synthesis [4] | 65-85% |

| 2011-Present | Green chemistry adaptations | Solvent-free conditions [26] | 80-95% |

The evolution from traditional heating methods to microwave-assisted organic synthesis has significantly reduced reaction times from several hours to minutes while improving overall yields [4] [26]. Contemporary synthetic approaches utilize optimized reaction conditions including controlled temperature profiles and reduced pressure systems to enhance product formation and minimize side reactions [15] [44].

Multi-step Organic Synthesis Optimization Strategies

The optimization of tramazoline hydrochloride synthesis involves systematic evaluation of multiple reaction parameters to achieve maximum efficiency and product quality [11]. Modern optimization strategies employ design of experiments methodologies to identify critical process variables and their interactions [11] [31].

Key optimization parameters include reaction temperature, solvent selection, catalyst loading, and reaction time [26] [44]. The synthesis of imidazoline derivatives requires careful control of the amidation step, typically conducted at temperatures ranging from 140-175°C, followed by cyclization at elevated temperatures of 220-225°C under reduced pressure conditions [15] [44].

Solvent selection plays a crucial role in synthetic optimization, with dichloromethane demonstrating superior performance compared to tetrahydrofuran, acetonitrile, and diethyl ether in model reactions [26]. The use of xylene as a reaction medium has shown particular effectiveness for industrial-scale applications, providing adequate solubility for reactants while facilitating product isolation [4] [15].

| Parameter | Optimal Range | Impact on Yield | Process Considerations |

|---|---|---|---|

| Temperature (Amidation) | 140-175°C | High | Energy consumption, side reactions |

| Temperature (Cyclization) | 220-225°C | Critical | Product decomposition risk |

| Pressure (Cyclization) | 0.01-0.1 mbar | Medium | Equipment requirements |

| Reaction Time | 1-5 hours | Medium | Throughput optimization |

Statistical analysis using response surface methodology has identified optimal reaction conditions that maximize product formation while minimizing impurity generation [11]. The implementation of continuous monitoring techniques allows for real-time adjustment of process parameters to maintain consistent product quality throughout the synthesis [31].

Advanced optimization strategies incorporate artificial neural networks and machine learning algorithms to predict optimal reaction conditions based on historical performance data [11]. These approaches have demonstrated superior performance compared to traditional one-factor-at-a-time optimization methods, leading to improved process robustness and reduced development timelines [31].

Critical Evaluation of Protecting Group Strategies

The synthesis of tramazoline hydrochloride presents unique challenges regarding the protection of reactive functional groups during multi-step synthetic sequences [12] [24]. The presence of multiple nitrogen atoms in the imidazoline ring and the aromatic tetrahydronaphthalene moiety requires careful consideration of protecting group selection and timing of deprotection steps [38] [39].

Traditional protecting group strategies for imidazoline synthesis have relied on acid-labile groups such as tert-butoxycarbonyl and benzyloxycarbonyl protecting groups [24] [39]. However, these approaches often suffer from poor selectivity and harsh deprotection conditions that can compromise product integrity [12] [38].

Modern protecting group strategies emphasize orthogonal protection schemes that allow selective deprotection without affecting other functional groups [24] [39]. The use of fluoride-labile protecting groups, such as trimethylsilyl derivatives, has shown particular promise for imidazoline synthesis applications [12] [18].

| Protecting Group Type | Stability Conditions | Deprotection Method | Compatibility with Imidazoline |

|---|---|---|---|

| Acid-labile | Base stable | Trifluoroacetic acid | Moderate |

| Base-labile | Acid stable | Sodium hydroxide | Good |

| Fluoride-labile | Acid/base stable | Tetrabutylammonium fluoride | Excellent |

| Photolabile | Chemical stable | Ultraviolet irradiation | Good |

The implementation of protecting group-free synthetic strategies has gained significant attention in recent years, aligning with green chemistry principles [12] [16]. These approaches utilize selective reaction conditions and optimized stoichiometry to achieve high selectivity without the need for temporary protection of functional groups [26] [38].

Enzymatic protection strategies represent an emerging area of interest, particularly for large-scale industrial applications [12]. The use of evolved enzymes for selective acylation and deacylation reactions offers high specificity and mild reaction conditions that are compatible with sensitive imidazoline structures [38] [39].

Process Chemistry Considerations for Industrial-scale Production

The translation of laboratory-scale tramazoline hydrochloride synthesis to industrial production requires comprehensive evaluation of process chemistry parameters including heat transfer, mass transfer, and reaction kinetics [31] [44]. Scale-up considerations must address the fundamental differences in mixing efficiency, temperature control, and reaction vessel geometry that influence product quality and yield [15] [31].

Industrial-scale synthesis of imidazoline compounds typically employs continuous flow reactors to improve heat and mass transfer characteristics while maintaining consistent product quality [31] [44]. The implementation of continuous processing offers advantages including reduced batch-to-batch variability, improved safety profiles, and enhanced process control capabilities [15] [31].

Critical process parameters for industrial production include reactor design, agitation systems, and heat exchange configurations [31] [44]. The exothermic nature of imidazoline cyclization reactions requires careful thermal management to prevent temperature excursions that can lead to product decomposition or unwanted side reactions [15] [44].

| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Scale-up Considerations |

|---|---|---|---|---|

| Reactor Volume | 0.1-1 L | 10-100 L | 1000-10000 L | Heat transfer limitations |

| Mixing Rate | 300-500 rpm | 100-200 rpm | 50-100 rpm | Power input per volume |

| Heat Transfer | Direct heating | Jacket cooling | External heat exchangers | Temperature uniformity |

| Reaction Time | 1-3 hours | 2-4 hours | 3-6 hours | Kinetic limitations |

Quality control considerations for industrial production include the implementation of process analytical technology for real-time monitoring of reaction progress and product formation [31] [45]. In-line spectroscopic techniques such as infrared and nuclear magnetic resonance spectroscopy provide continuous feedback on reaction completion and product purity [31] [44].

The economic optimization of industrial processes requires evaluation of raw material costs, energy consumption, and waste generation [31] [44]. Life cycle assessment methodologies help identify opportunities for process improvement and cost reduction while maintaining product quality specifications [15] [31].

Green Chemistry Approaches in Imidazoline Synthesis

The development of environmentally sustainable synthetic approaches for tramazoline hydrochloride aligns with the twelve principles of green chemistry, emphasizing waste prevention, atom economy, and the use of renewable feedstocks [16] [19]. Modern green chemistry approaches focus on eliminating hazardous solvents, reducing energy consumption, and minimizing waste generation throughout the synthetic process [26] [44].

Solvent-free synthetic methodologies have demonstrated significant promise for imidazoline synthesis, utilizing microwave-assisted organic synthesis to achieve high yields under mild reaction conditions [4] [26]. These approaches eliminate the need for organic solvents while reducing reaction times from hours to minutes [15] [26].

The implementation of catalytic systems based on earth-abundant metals offers opportunities to replace traditional stoichiometric reagents with more sustainable alternatives [16] [19]. Heterogeneous catalysts provide advantages including simplified product purification and catalyst recyclability [26] [44].

| Green Chemistry Principle | Traditional Approach | Green Alternative | Environmental Benefit |

|---|---|---|---|

| Solvent elimination | Xylene reflux | Microwave heating | Reduced volatile organic compounds |

| Catalyst use | Stoichiometric acids | Heterogeneous catalysts | Reduced waste generation |

| Energy efficiency | Conventional heating | Microwave irradiation | Lower energy consumption |

| Atom economy | Multi-step protection | Direct cyclization | Higher atom utilization |

Biocatalytic approaches represent an emerging frontier in green imidazoline synthesis, utilizing engineered enzymes to achieve high selectivity under mild reaction conditions [16] [19]. These methodologies offer advantages including reduced temperature requirements, elimination of harsh chemicals, and improved stereoselectivity [38] [44].

The integration of renewable feedstocks into imidazoline synthesis pathways supports the transition toward sustainable chemical manufacturing [16] [19]. The utilization of bio-based starting materials derived from plant oils and other renewable sources reduces dependence on petroleum-derived precursors while maintaining synthetic efficiency [15] [44].

Tramazoline hydrochloride demonstrates notable thermodynamic stability under standard pharmaceutical storage conditions. The compound exhibits a well-defined melting point range of 172-174°C [1] [2] [3], indicating crystalline stability and polymorphic consistency. The thermal decomposition characteristics reveal a boiling point of 353°C at 760 mmHg [4] [2], with an associated flash point of 167.3°C [4] [2], suggesting adequate thermal stability for conventional pharmaceutical processing operations.

The thermodynamic stability profile is further characterized by the compound's resistance to thermal degradation under normal storage conditions. Safety data indicates that thermal decomposition may produce toxic fumes of nitrogen oxides and hydrogen chloride when heated to decomposition temperatures [2], emphasizing the importance of controlled thermal exposure during manufacturing processes.

Stability studies conducted under accelerated conditions demonstrate that tramazoline hydrochloride maintains structural integrity when stored at temperatures below 25°C. The compound exhibits stable behavior under normal atmospheric conditions, with no indication of spontaneous decomposition or significant degradation pathways under ambient pharmaceutical storage environments [1].

Solubility Profile in Pharmaceutically Relevant Solvents

The solubility characteristics of tramazoline hydrochloride reveal favorable dissolution properties across multiple pharmaceutically relevant solvent systems. In aqueous media, the compound demonstrates good solubility, with reported values indicating soluble to freely soluble classification according to pharmacopeial standards [3] [5] [6] [7]. Quantitative solubility measurements indicate a calculated water solubility of 0.408 mg/mL at physiological conditions [8].

In organic solvent systems, tramazoline hydrochloride exhibits enhanced solubility profiles. The compound shows soluble characteristics in ethanol (96%) [3] [5] [6] [7] and freely soluble behavior in methanol [5]. Mixed solvent systems demonstrate intermediate solubility characteristics, with ethanol:phosphate buffered saline (1:3) yielding a solubility of approximately 0.25 mg/mL at pH 7.2 [9].

| Solvent System | Solubility Classification | Quantitative Value | Temperature/pH |

|---|---|---|---|

| Water | Soluble | 0.408 mg/mL | 20°C |

| Ethanol (96%) | Soluble | Not specified | Room temperature |

| Methanol | Freely soluble | Not specified | Room temperature |

| Ethanol:PBS (1:3) | Limited solubility | 0.25 mg/mL | pH 7.2 |

The pH-dependent solubility behavior reflects the ionizable nature of the imidazoline moiety, with enhanced dissolution observed under acidic conditions where protonation of the basic nitrogen centers facilitates aqueous solvation [7].

Partition Coefficient (Log P) and Ionization Constants

The lipophilicity profile of tramazoline hydrochloride, characterized by partition coefficient measurements, reveals moderate hydrophobic characteristics suitable for topical nasal administration. Computational predictions indicate Log P values ranging from 2.0 to 2.73, depending on the calculation methodology employed [8] [10]. The ALOGPS prediction yields a Log P of 2.27 [8], while Chemaxon calculations suggest a slightly higher value of 2.73 [8].

The ionization behavior is characterized by a primary basic center with a pKa value of approximately 9.89-9.92 [8] [11], indicating strong basicity of the imidazoline nitrogen. This high pKa value suggests that the compound exists predominantly in its protonated form under physiological pH conditions, contributing to its aqueous solubility and enabling effective interaction with biological membranes.

| Parameter | Value | Methodology | Significance |

|---|---|---|---|

| Log P (ALOGPS) | 2.27 | Computational prediction | Moderate lipophilicity |

| Log P (Chemaxon) | 2.73 | Computational prediction | Enhanced membrane permeation |

| XLogP3-AA | 2.0 | Algorithm-based calculation | Favorable absorption characteristics |

| pKa₁ | 9.92 | Experimental determination | Strong basic character |

| Physiological charge | +1 | pH 7.4 conditions | Ionized form predominance |

The LogS value of -2.7 indicates moderate aqueous solubility [8], consistent with the compound's balanced hydrophilic-lipophilic properties necessary for effective nasal drug delivery. At physiological pH, the compound carries a net positive charge [8], facilitating electrostatic interactions with negatively charged mucin components in nasal secretions.

Solid-state Characterization (Polymorphism, Hygroscopicity)

Crystallographic analysis of tramazoline hydrochloride monohydrate reveals a well-defined orthorhombic crystal system belonging to the Pbca space group [12] [13]. The unit cell parameters demonstrate precise dimensional characteristics with a = 21.5224(11) Å, b = 8.9251(2) Å, and c = 14.7149(4) Å, yielding a total volume of 2826.58(18) ų [12] [13].

The crystal structure accommodates eight formula units per unit cell (Z = 8) [12] [13], with calculated and measured densities of 1.268 g/cm³ and 1.263 g/cm³, respectively [12] [13]. The refinement statistics indicate good structural determination quality with R-factor = 0.088 and Rw-factor = 0.066 [12] [13].

| Crystallographic Parameter | Value | Standard Form |

|---|---|---|

| Crystal system | Orthorhombic | Monohydrate |

| Space group | Pbca | - |

| Unit cell a (Å) | 21.5224(11) | - |

| Unit cell b (Å) | 8.9251(2) | - |

| Unit cell c (Å) | 14.7149(4) | - |

| Volume (ų) | 2826.58(18) | - |

| Formula units (Z) | 8 | - |

| Density (calculated) | 1.268 g/cm³ | - |

| Density (measured) | 1.263 g/cm³ | - |

The molecular conformation within the crystal lattice reveals a dihedral angle of 126.7(2)° between the aromatic tetrahydronaphthalene and dihydroimidazole ring systems [12] [13], indicating significant non-planarity that influences intermolecular packing arrangements. The positive charge distribution over the nitrogen atoms facilitates hydrogen bonding networks with the incorporated water molecule and chloride counterion [12] [13].

Hygroscopicity studies indicate that the monohydrate form represents the thermodynamically stable hydrated state under ambient humidity conditions. The compound demonstrates moderate hygroscopic behavior, with water uptake kinetics dependent on relative humidity levels. Storage recommendations typically specify controlled humidity environments (below 60% relative humidity) to maintain crystal form integrity [1] [14].

Compatibility Studies with Common Excipients

Comprehensive excipient compatibility assessments demonstrate favorable interaction profiles with standard pharmaceutical adjuvants commonly employed in nasal formulations. Benzalkonium chloride, utilized as a preservative at concentrations of 0.182-0.202 mg/mL, exhibits complete compatibility without evidence of chemical interaction or physical incompatibility [15] [16] [17].

Isotonic sodium chloride solutions serve as compatible tonicity adjusters, maintaining osmotic balance without interfering with the active pharmaceutical ingredient stability [5]. Purified water functions as the primary vehicle component, facilitating dissolution and maintaining chemical stability throughout the product shelf-life [5] [7].

| Excipient Category | Specific Excipient | Concentration Range | Compatibility Status | Function |

|---|---|---|---|---|

| Preservatives | Benzalkonium chloride | 0.182-0.202 mg/mL | Compatible | Antimicrobial protection |

| Tonicity adjusters | Sodium chloride | Isotonic levels | Compatible | Osmotic balance |

| Solvents | Purified water | Vehicle | Compatible | Dissolution medium |

| Anti-inflammatory agents | Dexamethasone isonicotinate | 20 μg/dose | Compatible | Combination therapy |

| Flavoring agents | Menthol, Cineole, Camphor | Variable | Compatible | Sensory enhancement |

| Antihistamines | Chlorpheniramine maleate | Therapeutic doses | Compatible | Combination formulations |

Advanced compatibility studies involving corticosteroids, particularly dexamethasone isonicotinate at 20 μg per dose, demonstrate stable co-formulation characteristics without evidence of degradation or interaction [18]. The combination maintains individual component stability profiles while providing synergistic therapeutic benefits for allergic rhinitis management.

Flavoring agents including menthol, cineole, and camphor show excellent compatibility profiles, contributing to improved patient acceptability without compromising chemical stability [17]. These aromatic compounds provide cooling sensations and pleasant organoleptic properties while maintaining formulation integrity throughout storage periods.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Acute Toxic;Environmental Hazard